molecular formula C24H21N3O5S B2498680 N-(furan-2-ylmethyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894560-45-3

N-(furan-2-ylmethyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No. B2498680
CAS RN: 894560-45-3
M. Wt: 463.51
InChI Key: IWDJLVOLAGHDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves sequential reactions that include the use of 2-aminobenzothiazole, chloroacetyl chloride, hydrazine hydrate, isatin, and Thioglycolic acid. These reactions lead to the formation of novel heterocycles characterized by various spectroscopic techniques. For instance, the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives showcased potent antibacterial activity, highlighting the synthetic approach's significance in developing new antibacterial agents (Borad et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been elucidated using X-ray powder diffraction (XRPD) and density functional theory (DFT) calculations. For example, the analysis of 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one revealed a triclinic space group and detailed molecular interactions through Hirshfeld surface analysis and fingerprint plots (Rahmani et al., 2017).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are characterized by their ability to undergo various biochemical interactions, leading to potential therapeutic effects. For instance, the synthesis and evaluation of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides demonstrated antioxidant and/or anti-inflammatory activities, suggesting their chemical reactivity towards biological targets (Koppireddi et al., 2013).

Scientific Research Applications

Antibacterial Applications

Studies demonstrate the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives, showcasing potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The bacteriological results indicate broad-spectrum antibacterial effectiveness, particularly for certain compounds within this series, emphasizing the compound's potential as an emerging new antibacterial agent (Borad et al., 2015).

Antifungal and Anticancer Activities

Another research focus is on the antifibrotic and anticancer activities of amino(imino)thiazolidinone derivatives, including furan-2-ylmethyl variants. These studies revealed compounds with high antifibrotic activity levels, showcasing a similar effect to known antifibrotic agents without scavenging superoxide radicals. Their antifibrotic potential was confirmed using the xCelligence system, indicating promising directions for further testing as anticancer agents (Kaminskyy et al., 2016).

Antioxidant and Anti-inflammatory Properties

Research on novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and derivatives revealed significant anti-inflammatory and antioxidant activities. Some compounds exhibited dual efficacy, highlighting the compound's utility in developing therapeutic agents with antioxidant and anti-inflammatory properties (Koppireddi et al., 2013).

Antiamoebic Activity

Furan-thiazolidinone hybrids were prepared and tested for antiamoebic activity, with some exhibiting remarkable efficacy. The notable binding energy against Entamoeba histolytica enzymes and significant inhibition activities make these compounds promising molecules for novel antiamoebic agent development (Ansari et al., 2016).

Corrosion Inhibitive Properties

The corrosion inhibition performance of related indoline compounds on N80 steel in hydrochloric acid solution was also studied. These studies include polarization, electrochemical impedance spectroscopy, and surface analysis techniques, providing insights into the potential application of these compounds as corrosion inhibitors (Yadav et al., 2015).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[3-(4-methoxyphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c1-31-17-10-8-16(9-11-17)27-22(29)15-33-24(27)19-6-2-3-7-20(19)26(23(24)30)14-21(28)25-13-18-5-4-12-32-18/h2-12H,13-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDJLVOLAGHDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.